Cas no 26231-22-1 (5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone)

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is a synthetic organic compound featuring a naphthalenone core substituted with chloro and methoxy functional groups. Its structural framework makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for the development of bioactive molecules. The chloro and methoxy substituents enhance its reactivity, enabling selective modifications for targeted applications. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure ensures consistency in research and industrial processes. Due to its versatility, it is often employed in the synthesis of complex heterocycles and as a precursor for pharmacologically active compounds.
5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone structure
26231-22-1 structure
Product name:5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
CAS No:26231-22-1
MF:C11H11ClO2
Molecular Weight:210.656842470169
MDL:MFCD18648274
CID:4711943
PubChem ID:13067345

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 化学的及び物理的性質

名前と識別子

    • 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
    • IBVLQEIGMLJFFO-UHFFFAOYSA-N
    • 5-chloro-6-methoxy-3,4-dihydronapthalene-1(2H)-one
    • 5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
    • 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
    • MDL: MFCD18648274
    • インチ: 1S/C11H11ClO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
    • InChIKey: IBVLQEIGMLJFFO-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2C(CCCC=21)=O)OC

計算された属性

  • 精确分子量: 210.0447573g/mol
  • 同位素质量: 210.0447573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 26.3

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A811131-1g
5-Chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
26231-22-1 95%
1g
$1213.0 2024-07-28
eNovation Chemicals LLC
Y1056246-5g
5-Chloro-3,4-dihydro-6-methoxy-1(2H)-naphthalenone
26231-22-1 95%
5g
$1595 2025-02-19
eNovation Chemicals LLC
Y1056246-5g
5-Chloro-3,4-dihydro-6-methoxy-1(2H)-naphthalenone
26231-22-1 95%
5g
$1595 2024-07-28
eNovation Chemicals LLC
Y1056246-5g
5-Chloro-3,4-dihydro-6-methoxy-1(2H)-naphthalenone
26231-22-1 95%
5g
$1595 2025-02-19

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 関連文献

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenoneに関する追加情報

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (CAS No. 26231-22-1)

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known by its CAS registry number CAS No. 26231-22-1, is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphthalenones, which are derivatives of naphthalene with a ketone functional group. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic aromatic substitution techniques. The dihydro structure at positions 3 and 4 suggests that this compound may undergo further oxidation or reduction reactions to explore its reactivity and potential applications in drug design.

Recent studies have highlighted the potential of CAS No. 26231-22-1 as a precursor in the synthesis of bioactive compounds. For instance, researchers have reported its role in the development of anti-inflammatory agents and antioxidants due to its ability to modulate cellular signaling pathways. The methoxy group at position 6 contributes to increased lipophilicity, enhancing its bioavailability when used in pharmaceutical formulations.

In addition to its pharmacological applications, 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been explored for its photochemical properties. Under UV light irradiation, this compound exhibits fluorescence characteristics that make it a candidate for use in optoelectronic materials and sensors. The chlorine atom at position 5 plays a critical role in tuning the absorption spectrum, enabling selective detection of environmental pollutants.

The structural uniqueness of CAS No. 26231-22-1 also makes it an interesting subject for theoretical studies. Computational chemistry methods, such as density functional theory (DFT), have been employed to investigate its electronic structure and reactivity patterns. These studies provide insights into the molecule's potential as a catalyst or template in organic synthesis.

In conclusion, 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (CAS No. 26231– ) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery, material science, and organic synthesis.

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Amadis Chemical Company Limited
(CAS:26231-22-1)5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
A938293
Purity:99%
はかる:1g
Price ($):1092.0